4-Methylbenzenesulfonyl bromide

Vue d'ensemble

Description

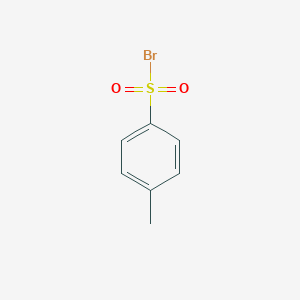

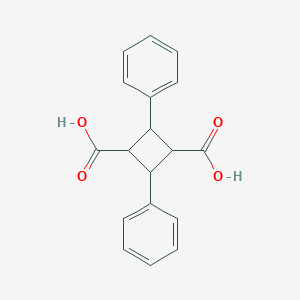

4-Methylbenzenesulfonyl bromide is a chemical compound with the linear formula C7H7BrO2S . It has a molecular weight of 235.101 .

Molecular Structure Analysis

The molecular structure of 4-Methylbenzenesulfonyl bromide consists of seven carbon atoms, seven hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom . The molecular weight of this compound is 235.101 g/mol .

Applications De Recherche Scientifique

Synthesis and Reactions

- 4-Methylbenzenesulfonyl bromide is utilized in the synthesis of various compounds. For instance, it is used in the creation of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which further reacts with dimethyl malonate and methyl acetoacetate to form Michael adducts (Vasin, Bolusheva, Razin, Kapkaeva, Petrov, & Somov, 2016).

Solvation Effects and Hydrolysis

- Studies have been conducted on the solvation effects and hydrolysis of compounds like 2-methylbenzenesulfonyl bromide in water-rich H2O-dioxane mixtures. These studies explore the structural and energy parameters of these compounds and their correlation with kinetic parameters of hydrolysis (Ivanov, Kislov, & Gnedin, 2004).

Micellar Solutions and Chemical Reactions

- The compound has been studied in the context of micellar solutions, such as its reaction in tetradecyltrimethylammonium bromide aqueous micellar solutions. This research helps understand the kinetic micellar effects and the equilibrium binding constants of the compound in different micellar solutions (Muñoz, Graciani, Rodríguez, & Moyá, 2003).

Structural Characterization

- Structural characterization of compounds derived from 4-methylbenzenesulfonyl bromide, such as methylbenzenesulfonamide CCR5 antagonists, is a significant area of study. This research provides valuable insights for drug development, particularly in the context of HIV-1 infection prevention (Cheng De-ju, 2015).

Synthesis of Intermediates

- The compound serves as a key intermediate in the synthesis of vital pharmaceuticals, such as coenzyme Q10. This involves complex chemical processes and optimizations to achieve high yields (Mu, Luo, Fu, Zhang, Yu, & Zu, 2011).

Molecular Structure Analysis

- Detailed studies on the molecular structure of para-methylbenzenesulfonyl fluoride and bromide, closely related to 4-methylbenzenesulfonyl bromide, have been conducted. These studies utilize techniques like electron diffraction and quantum chemical methods (Petrova, Petrova, Kislov, Ivanov, Noskov, Krasnov, & Bylova, 2000).

Application in LC-MS for Estrogen Detection

- 4-Methylbenzenesulfonyl bromide derivatives have been used to enhance the detection of estrogens in liquid chromatography–mass spectrometry (LC-MS) analyses, proving crucial in medical diagnostics (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Antibacterial and Lipoxygenase Inhibition Studies

- Research on sulfonamides bearing 1,4-benzodioxin ring synthesized from 4-methylbenzenesulfonyl bromide derivatives indicates potential antibacterial properties and lipoxygenase inhibition. This opens avenues for developing new therapeutic agents (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).

Synthesis of Benzonitriles

- The compound has been used for the benign electrophilic cyanation of aryl bromides, leading to the synthesis of various benzonitriles, a crucial process in pharmaceutical intermediate production (Anbarasan, Neumann, & Beller, 2011).

Crystallographic Characterization

- The crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, derived from 4-methylbenzenesulfonyl bromide, has been conducted to understand its molecular structure better, aiding in chemical synthesis optimization (Stenfors & Ngassa, 2020).

Safety And Hazards

4-Methylbenzenesulfonyl bromide is a chemical that requires careful handling. It’s important to avoid breathing its dust, fume, gas, mist, vapors, or spray. It’s also crucial to wash face, hands, and any exposed skin thoroughly after handling this chemical. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Relevant Papers

One relevant paper discusses the synthesis and antimicrobial evaluation of hydrazones derived from 4-methylbenzenesulfonyl hydrazide . Another paper discusses the continuous photochemical benzylic bromination using in situ generated Br2 .

Propriétés

IUPAC Name |

4-methylbenzenesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSFJZORNYYLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436044 | |

| Record name | tosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzenesulfonyl bromide | |

CAS RN |

1950-69-2 | |

| Record name | 4-Methylbenzenesulfonyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1950-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

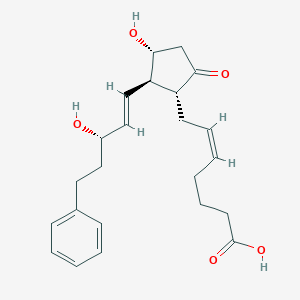

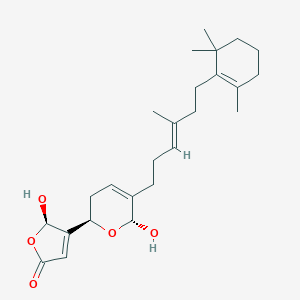

![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)

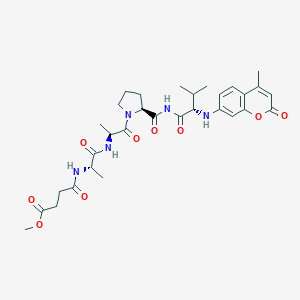

![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)

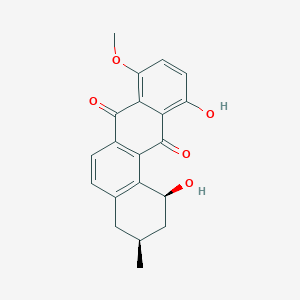

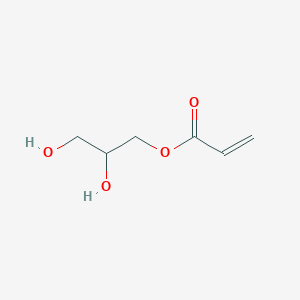

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)